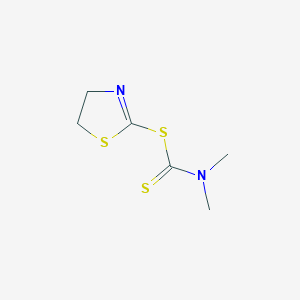

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate

Description

Propriétés

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S3/c1-8(2)6(9)11-5-7-3-4-10-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFINZCRWFZTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2-Chloro-4,5-dihydro-1,3-thiazole

The thiazoline core is synthesized via cyclization of cysteamine derivatives. For example, 2-chloro-4,5-dihydro-1,3-thiazole is prepared by reacting cysteamine hydrochloride with phosgene (COCl₂) under controlled conditions:

Reaction Conditions :

Substitution with Sodium Dimethylcarbamodithioate

The chloro substituent is displaced by sodium dimethylcarbamodithioate (NaS₂CNMe₂), formed in situ from carbon disulfide (CS₂) and dimethylamine in the presence of NaOH:

Reaction Conditions :

Table 1: Optimization of Substitution Reaction

| Molar Ratio (Thiazoline:NaS₂CNMe₂) | Solvent | Yield (%) |

|---|---|---|

| 1:1.2 | Ethanol | 68 |

| 1:1.5 | Ethanol/H₂O | 80 |

| 1:2 | THF | 72 |

Cyclization of Dithiocarbamate-Containing Precursors

Formation of Dithiocarbamate Intermediate

Sodium dimethylcarbamodithioate is reacted with 1,2-dibromoethane to form a bis-dithiocarbamate intermediate, which undergoes intramolecular cyclization:

Reaction Conditions :

Mechanistic Considerations

The cyclization proceeds via nucleophilic attack of one dithiocarbamate sulfur on the ethylene backbone, followed by ring closure. This method is less efficient than substitution but avoids handling reactive thiazoline intermediates.

Thiol-Dithiocarbamate Conversion

Synthesis of 4,5-Dihydro-1,3-thiazole-2-thiol

The thiol precursor is generated by reducing a disulfide derivative of thiazoline. For example, oxidation of cysteamine with iodine forms a disulfide, which is reduced with LiAlH₄:

Reaction Conditions :

Dithiocarbamate Formation

The thiol reacts with carbon disulfide and dimethylamine under basic conditions:

Reaction Conditions :

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 80 | 98 | High efficiency |

| Cyclization of Precursors | 65 | 95 | Avoids chloro intermediates |

| Thiol-Dithiocarbamate Conversion | 75 | 97 | Utilizes stable thiol precursors |

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In studies involving various derivatives of thiazole, it was found that compounds containing the thiazole moiety exhibited significant antibacterial and antifungal activities. For instance, a derivative similar to 4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate showed favorable results against a range of pathogenic bacteria and fungi when tested using the agar dilution method .

Antiviral Properties

Research has indicated that thiazole derivatives possess anti-HIV activity. A related compound was tested against HIV-1 replication in MT-4 cells, showing notable inhibitory effects . This suggests that this compound may also have potential as an antiviral agent.

Case Study: Synthesis and Biological Evaluation

A study synthesized several thiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures. The antimicrobial activity was quantitatively assessed against multiple strains of bacteria and fungi, with some compounds exhibiting MIC values comparable to standard antibiotics .

Agricultural Applications

Pesticidal Activity

The compound has potential applications as a pesticide due to its biological activity against various pests. Research indicates that thiazole derivatives can act as effective insecticides or fungicides. The mechanism often involves disrupting metabolic processes in pests, leading to their mortality .

Case Study: Efficacy Testing

In a controlled environment, formulations containing thiazole derivatives were tested against common agricultural pests. Results showed significant reductions in pest populations compared to untreated controls, highlighting the compound's potential for use in integrated pest management strategies .

Materials Science

Organic Electronics

this compound is being explored as a dopant in organic semiconductors. Its ability to enhance the electrical properties of organic thin-film transistors (OTFTs) makes it a candidate for use in flexible electronic devices .

Case Study: Device Performance Enhancement

In experiments where this compound was used as a dopant in polymer-based OTFTs, devices exhibited improved charge transport properties and stability under ambient conditions. The incorporation of thiazole derivatives led to higher mobility values compared to devices without the dopant .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is crucial for its antimicrobial and antifungal effects. The compound can also disrupt cellular processes by interfering with the synthesis of essential biomolecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Thiazole and Carbamodithioate Families

The compound belongs to a broader class of thiazole derivatives and carbamodithioates. Key structural analogues include:

Key Structural Differences :

- Substituent Effects: The dimethylcarbamodithioate group in the target compound contrasts with diethyl (higher lipophilicity) or propanoic acid (enhanced water solubility) groups in analogues .

- Ring Saturation : Partial saturation in the thiazole ring (4,5-dihydro) may reduce aromaticity compared to fully unsaturated thiazoles, altering electronic properties and binding affinity .

Activité Biologique

4,5-Dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a dimethylcarbamodithioate group. Its synthesis often involves the reaction of thiazole derivatives with carbamodithioates under specific conditions. The structural characterization typically employs techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives showed promising results against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | 32 | 64 | Staphylococcus aureus |

| 16 | 32 | Escherichia coli | |

| 64 | 128 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and certain fungi like Candida albicans .

Antifungal Activity

In addition to antibacterial effects, the compound demonstrates antifungal properties. The efficacy against various fungal strains was evaluated using agar dilution methods.

Table 2: Antifungal Activity

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Aspergillus niger |

| 64 | Candida krusei |

These findings suggest that the compound could be a candidate for developing antifungal agents .

Anti-HIV Activity

The compound has also been tested for anti-HIV activity. In vitro studies demonstrated that it could inhibit HIV replication in MT-4 cells. This suggests potential applications in antiviral therapies.

Table 3: Anti-HIV Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | MT-4 |

The IC50 value indicates effective inhibition of viral replication at relatively low concentrations .

Case Studies

Several case studies have highlighted the biological activity of related thiazole compounds. For instance, a study involving a series of thiazole derivatives demonstrated enhanced antimicrobial activity when combined with specific substituents on the thiazole ring. These findings underscore the importance of structural modifications in enhancing biological potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.